2-(5-Methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perilloxin is a natural compound derived from the plant Perilla frutescens. It is known for its inhibitory activities against the enzyme cyclooxygenase-1, with an inhibitory concentration (IC50) value of 23.2 micromolar
Preparation Methods
Synthetic Routes and Reaction Conditions
Perilloxin can be synthesized through the direct epoxidation of aromatic nuclei by cytochrome P450 monooxygenases. This process involves the incorporation of molecular oxygen into organic compounds, catalyzed by oxidative enzymes . The resulting arene oxides serve as versatile precursors to phenols, oxepines, or trans-dihydrodiol-based metabolites .
Industrial Production Methods
The industrial production of perilloxin typically involves the extraction of the compound from Perilla frutescens. The plant is cultivated, and the compound is isolated from its leaves, seeds, and flowering tops. The extraction process may involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Types of Reactions
Perilloxin undergoes various chemical reactions, including:
Substitution: Perilloxin can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Cytochrome P450 monooxygenases and molecular oxygen are commonly used for the oxidation of perilloxin.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Phenols: Formed through the oxidation of perilloxin.
Oxepines: Another product of the oxidation process.
Dihydrodiol Derivatives: Formed through the reduction of perilloxin.
Scientific Research Applications
Perilloxin has a wide range of scientific research applications, including:
Mechanism of Action
Perilloxin exerts its effects by inhibiting the enzyme cyclooxygenase-1. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By blocking this pathway, perilloxin exhibits anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Aspirin: A non-steroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Ibuprofen: Another non-steroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.
Perillartine: A monoterpene volatile oil obtained from Perilla frutescens, known for its sweetening properties.
Uniqueness of Perilloxin
Perilloxin is unique due to its specific inhibitory activity against cyclooxygenase-1, with a relatively low inhibitory concentration (IC50) value of 23.2 micromolar . This makes it a potent candidate for further research and development in the field of anti-inflammatory and anticancer therapies.
Properties
IUPAC Name |
2-(5-methoxy-2,3-dihydrofuro[3,2-i][3]benzoxepin-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2,17)14-9-10-8-13(18-3)11-4-6-19-7-5-12(11)15(10)20-14/h4-8,14,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPZHKVANVGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=CC(=C3C=COC=CC3=C2O1)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.